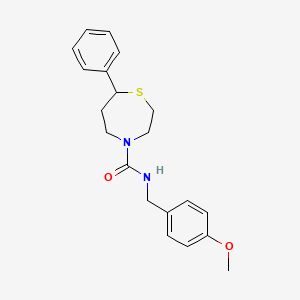

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Description

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLRLNVCARRECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiourea derivative. The reaction is typically carried out under basic conditions, using a strong base like sodium hydroxide.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide has shown potential in various scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine

- N-(4-methoxybenzyl) thiosemicarbazone derivatives

- Phenylboronic esters

Uniqueness

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of approximately 344.43 g/mol. The presence of the methoxybenzyl group contributes to its unique chemical properties, influencing its biological activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Antiviral Properties

Preliminary research suggests that this compound may also possess antiviral activity. It has been shown to inhibit viral replication in specific cell lines, although further studies are required to elucidate the mechanisms involved.

Anticancer Activity

One of the most promising areas of research for this compound is its anticancer potential. Recent studies have focused on its effects on breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects, inhibiting cell proliferation without inducing apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antiviral | Inhibits viral replication in cell lines | |

| Anticancer | Cytotoxic effects on MCF-7 breast cancer cells |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, thereby influencing various biochemical pathways.

For example, it has been suggested that the compound binds to the active sites of enzymes involved in cancer cell metabolism, effectively blocking their activity and leading to reduced cell viability. Additionally, it may influence signal transduction pathways related to cellular growth and apoptosis.

Study on Anticancer Activity

In a recent study, MCF-7 cells were treated with varying concentrations of this compound. The results showed a significant decrease in cell viability at concentrations of 250 and 300 μg/mL after 72 hours of exposure. DNA fragmentation assays indicated that while the compound inhibited cell growth effectively, it did not induce apoptosis in these cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that this compound exhibits distinct biological activities due to its unique thiazepane structure. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl) thiosemicarbazone derivatives | Contains thiosemicarbazone moiety | Moderate anticancer activity |

| N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide | Similar thiazepane structure | Antimicrobial properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.